An In-depth Technical Guide to the Physicochemical Properties of N1,N3-Diethylbenzene-1,3-diamine
An In-depth Technical Guide to the Physicochemical Properties of N1,N3-Diethylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N3-Diethylbenzene-1,3-diamine, also known as N,N'-diethyl-m-phenylenediamine, is an aromatic diamine with the chemical formula C10H16N2. This compound and its derivatives are of significant interest in various fields, including polymer chemistry, as intermediates in the synthesis of dyes and pharmaceuticals, and as potential building blocks in drug discovery. Understanding the fundamental physicochemical properties of N1,N3-Diethylbenzene-1,3-diamine is paramount for its effective application and for the prediction of its behavior in different chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and relevant spectral data for its characterization.
Chemical Structure and Identification
A clear understanding of the molecular architecture is fundamental to interpreting the physicochemical properties of a compound.
Molecular Structure:
The structure of N1,N3-Diethylbenzene-1,3-diamine consists of a benzene ring substituted with two ethylamino groups at the meta (1 and 3) positions.
Figure 1: Chemical structure of N1,N3-Diethylbenzene-1,3-diamine.
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 5857-99-8 | [1] |
| Molecular Formula | C10H16N2 | [2] |
| Molecular Weight | 164.25 g/mol | [2] |
| IUPAC Name | N1,N3-Diethylbenzene-1,3-diamine | - |
| Synonyms | N,N'-Diethyl-m-phenylenediamine | [1] |
| InChI | InChI=1S/C10H16N2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8,11-12H,3-4H2,1-2H3 | [2] |
| SMILES | CCNc1cccc(c1)NCC | [2] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of N1,N3-Diethylbenzene-1,3-diamine. It is important to note that experimental data for this specific compound is limited in the public domain. Therefore, where experimental values are unavailable, estimated values based on its close structural isomer, N,N-Diethyl-p-phenylenediamine (CAS 93-05-0), are provided and clearly indicated.
| Property | Value | Notes |
| Melting Point | Not available | Estimated to be a low-melting solid or liquid at room temperature, similar to its para-isomer (19-21 °C).[3] |
| Boiling Point | Not available | Estimated to be similar to its para-isomer (115-116 °C at 5 mmHg). |
| Water Solubility | Not available | Predicted to be sparingly soluble in water, similar to its para-isomer which is reported as insoluble.[3] |
| pKa | Not available | Estimated to be in a similar range as its para-isomer (pKa of the conjugate acid is ~7.96).[4][5] |
| LogP | Not available | - |
Experimental Protocols for Physicochemical Property Determination
The following section details standardized experimental procedures for determining the key physicochemical properties of aromatic diamines like N1,N3-Diethylbenzene-1,3-diamine.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1°C is expected.
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.
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Observation: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.
Boiling Point Determination
For liquid compounds, the boiling point is a fundamental physical constant.
Methodology: Micro-Boiling Point Determination
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Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
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Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).
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Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.
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Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Solubility Determination
Solubility provides insights into the polarity and potential intermolecular interactions of a compound.
Methodology: Qualitative Solubility Testing
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Water Solubility: Add approximately 10-20 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously for 1-2 minutes. Observe if the compound dissolves completely, partially, or remains insoluble.
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Acid/Base Solubility: If the compound is insoluble in water, its solubility in dilute acid (e.g., 5% HCl) and dilute base (e.g., 5% NaOH) is tested.
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Acid Solubility: The presence of basic amino groups will lead to the formation of a soluble ammonium salt in acidic solution.
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Base Solubility: While not expected for this compound, acidic functionalities would lead to dissolution in a basic solution.
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Organic Solvent Solubility: Test the solubility in a range of organic solvents of varying polarity (e.g., ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.
pKa Determination
The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which is critical in drug development and formulation.
Methodology: Potentiometric Titration
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Solution Preparation: A known concentration of the diamine is dissolved in a suitable solvent, typically water or a water/co-solvent mixture.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, where half of the amine groups have been protonated. For a diamine, two pKa values are expected.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N1,N3-Diethylbenzene-1,3-diamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
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Expected Signals: The ¹H NMR spectrum is expected to show signals for the aromatic protons, the N-H protons, and the protons of the two ethyl groups (a quartet for the -CH2- group and a triplet for the -CH3 group). The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,3-disubstitution pattern.
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Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.
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¹³C NMR Spectroscopy
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Expected Signals: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons) and the carbons of the ethyl groups.
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Experimental Protocol:
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Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
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Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
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Data Processing: Process the data to obtain the final spectrum.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected Bands: The IR spectrum of N1,N3-Diethylbenzene-1,3-diamine is expected to show characteristic absorption bands for:
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N-H stretching (around 3300-3500 cm⁻¹)
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C-H stretching (aromatic and aliphatic, around 2850-3100 cm⁻¹)
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C=C stretching (aromatic ring, around 1450-1600 cm⁻¹)
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C-N stretching (around 1250-1350 cm⁻¹)
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Experimental Protocol (for a liquid sample):
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Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
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Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 164 would be expected. Common fragmentation pathways would involve the loss of ethyl groups and other characteristic fragments of the aromatic diamine structure.
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Experimental Protocol (GC-MS):
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Sample Introduction: A dilute solution of the compound is injected into a gas chromatograph (GC) to separate it from any impurities.
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Ionization: The separated compound enters the mass spectrometer and is ionized (e.g., by electron impact).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
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Available Spectral Data:
A GC-MS spectrum for N1,N3-Diethylbenzene-1,3-diamine is available on SpectraBase, which can be accessed for detailed analysis.[2]
Synthesis
A plausible synthetic route for N1,N3-Diethylbenzene-1,3-diamine involves the reductive amination of 1,3-diaminobenzene (m-phenylenediamine).
Figure 2: Plausible synthesis workflow for N1,N3-Diethylbenzene-1,3-diamine.
General Procedure:
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Imine Formation: m-Phenylenediamine is reacted with two equivalents of an ethylating agent, such as acetaldehyde, in a suitable solvent. This condensation reaction forms the corresponding diimine intermediate.
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Reduction: The intermediate diimine is then reduced to the final diamine product. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) or through catalytic hydrogenation (H₂ gas with a metal catalyst like Palladium on carbon).
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Purification: The crude product is purified by techniques such as distillation or column chromatography to yield pure N1,N3-Diethylbenzene-1,3-diamine.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of N1,N3-Diethylbenzene-1,3-diamine. While experimental data for this specific compound is not extensively available, this guide has offered estimations based on a closely related isomer and has detailed the standard experimental protocols for the determination of these properties. The provided information on its structure, identification, and spectroscopic characterization, along with a plausible synthetic route, serves as a valuable resource for researchers, scientists, and drug development professionals working with this and related aromatic diamines. Accurate determination and understanding of these fundamental properties are essential for advancing the application of N1,N3-Diethylbenzene-1,3-diamine in various scientific and industrial fields.
